Glykenin IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glykenin IV is a protein that is found in the sperm flagella of sea urchins. It is a highly conserved protein that plays a crucial role in the motility of the sperm. Glykenin IV has been the subject of scientific research for many years, with studies focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the field of reproductive biology.

Mechanism Of Action

The mechanism of action of Glykenin IV is not fully understood, but it is believed to be involved in the regulation of the dynein ATPase activity in the flagella of sperm. The protein may also play a role in the regulation of calcium ion channels, which are important for the motility of sperm.

Biochemical And Physiological Effects

Studies have shown that Glykenin IV is essential for the motility of sea urchin sperm. When the protein is removed or inhibited, the sperm are unable to swim effectively. It is also believed that the protein may play a role in the capacitation of sperm, which is necessary for fertilization to occur.

Advantages And Limitations For Lab Experiments

The advantages of using Glykenin IV in lab experiments include its highly conserved nature, which makes it an ideal target for comparative studies across different species. However, the limitations of working with Glykenin IV include the difficulty in isolating and purifying the protein from sea urchin sperm, as well as the limited availability of the protein for research purposes.

Future Directions

Future research on Glykenin IV may focus on a variety of areas, including the development of new fertility treatments based on the protein's role in sperm motility and capacitation. Studies may also focus on the regulation of the protein's activity, as well as its potential role in other physiological processes beyond reproduction. Additionally, research may focus on the use of Glykenin IV as a biomarker for various diseases and conditions.

Synthesis Methods

The synthesis of Glykenin IV is a complex process that involves the isolation and purification of the protein from sea urchin sperm. The protein is first extracted from the sperm using a variety of techniques, including centrifugation, sonication, and chromatography. The purified protein is then analyzed using various biochemical and biophysical techniques to determine its structure and function.

Scientific Research Applications

Glykenin IV has been the subject of extensive scientific research due to its potential applications in the field of reproductive biology. Studies have shown that the protein plays a crucial role in the motility of sea urchin sperm, and it is believed that it may also play a similar role in the motility of mammalian sperm. This has led to research into the potential use of Glykenin IV as a target for the development of new fertility treatments.

properties

CAS RN |

134479-76-8 |

|---|---|

Product Name |

Glykenin IV |

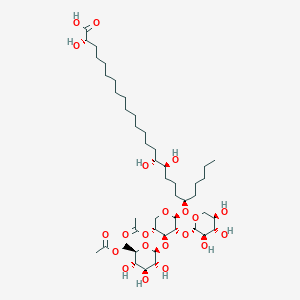

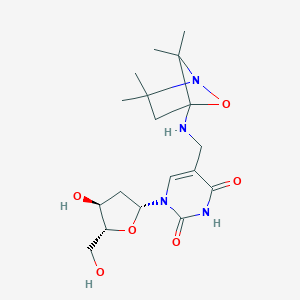

Molecular Formula |

C46H82O21 |

Molecular Weight |

971.1 g/mol |

IUPAC Name |

(2S,16R,17S,21R)-21-[(2S,3R,4S,5R)-5-acetyloxy-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,16,17-trihydroxyhexacosanoic acid |

InChI |

InChI=1S/C46H82O21/c1-4-5-15-19-29(20-18-23-31(50)30(49)21-16-13-11-9-7-6-8-10-12-14-17-22-32(51)43(58)59)64-46-42(67-44-39(56)36(53)33(52)24-61-44)41(35(26-62-46)63-28(3)48)66-45-40(57)38(55)37(54)34(65-45)25-60-27(2)47/h29-42,44-46,49-57H,4-26H2,1-3H3,(H,58,59)/t29-,30-,31+,32+,33-,34-,35-,36+,37-,38+,39-,40-,41+,42-,44+,45+,46+/m1/s1 |

InChI Key |

UBCWOWKILIETKQ-NSMKLYECSA-N |

Isomeric SMILES |

CCCCC[C@H](CCC[C@@H]([C@@H](CCCCCCCCCCCCC[C@@H](C(=O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |

SMILES |

CCCCCC(CCCC(C(CCCCCCCCCCCCCC(C(=O)O)O)O)O)OC1C(C(C(CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)O)O)O)OC3C(C(C(CO3)O)O)O |

Canonical SMILES |

CCCCCC(CCCC(C(CCCCCCCCCCCCCC(C(=O)O)O)O)O)OC1C(C(C(CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)O)O)O)OC3C(C(C(CO3)O)O)O |

Other CAS RN |

134479-76-8 |

synonyms |

glykenin IV glykenin IVA glykenin IVB |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)

![[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-](/img/structure/B140274.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)